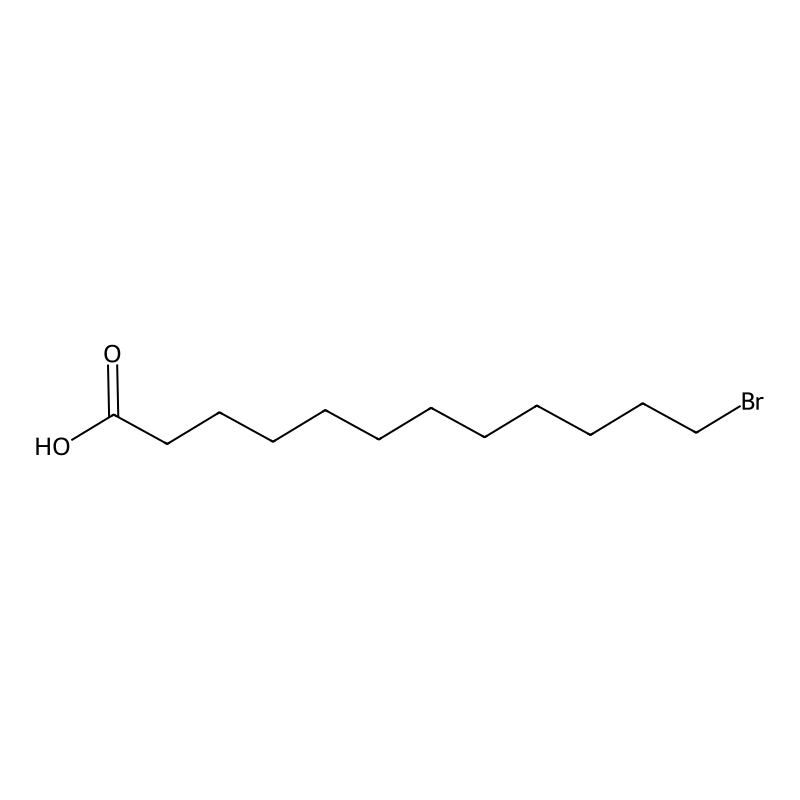

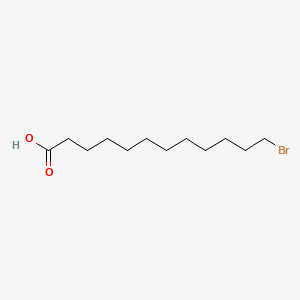

12-Bromododecanoic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Identification and Physical Properties

The table below summarizes the core chemical and physical characteristics of 12-Bromododecanoic acid.

| Property | Value / Description |

|---|---|

| Systematic Name | This compound [1] |

| CAS Registry Number | 73367-80-3 [2] [3] [4] |

| Molecular Formula | C₁₂H₂₃BrO₂ [1] [2] |

| Average Molecular Weight | 279.21 g/mol [2] [3] |

| Chemical Structure |  A 12-carbon chain (dodecanoic acid) with a carboxylic acid group at one end and a bromine atom at the other. [2] [5] A 12-carbon chain (dodecanoic acid) with a carboxylic acid group at one end and a bromine atom at the other. [2] [5] |

| Melting Point | 52-55 °C (lit.) [5] |

| Solubility | Soluble in chloroform (50 mg/mL) [5] |

| Flash Point | 110 °C (closed cup) [5] |

Synthetic Applications and Biological Evaluation

A primary application of this compound is as a key synthetic intermediate, often as a precursor for introducing a 12-carbon chain with a terminal functional group. Its experimental uses are highlighted in recent anti-tumor and anti-viral research.

Application in Anti-Tumor Drug Discovery

In a 2025 study, this compound was used to synthesize mitochondria-targeting derivatives of the natural compound formononetin to enhance its anti-tumor activity. [6]

- Objective: Improve the poor water solubility and low absorption of formononetin by structurally modifying it to target tumor cell mitochondria. [6]

- Role of this compound: Served as a critical alkyl linker. The bromine atom was displaced by triphenylphosphine, creating a cationic triphenylphosphonium (TPP+) moiety. The carboxylic acid end formed an ester bond with the hydroxyl group of formononetin. [6]

- Experimental Workflow:

Synthesis of formononetin-TPP+ derivatives using this compound as a linker.

- Key Findings: The lead compound (2c) demonstrated potent activity against A549 lung cancer cells with an IC₅₀ of 12.19 ± 1.52 μM, superior to both formononetin and the drug 5-FU. The TPP+ conjugation enhanced selectivity, showing lower cytotoxicity in normal cells. [6]

Application in Anti-HIV Microbicide Research

Research has also explored this compound as a component in nucleoside analogs for developing topical anti-HIV agents. [7]

- Objective: Create fatty acyl ester conjugates of nucleoside analogs to improve their cellular uptake and efficacy as potential microbicides. [7]

- Role of this compound: Used to synthesize 5'-O-(12-azidododecanoyl) and 5'-O-(12-thioethyldodecanoyl) derivatives of the nucleoside 3'-fluoro-2',3'-dideoxythymidine (FLT). [7]

- Mechanism Hypothesis: The fatty acid chain increases the lipophilicity of the conjugate, enhancing its ability to cross cell membranes. Inside the cell, esterases hydrolyze the compound, releasing the active nucleoside to inhibit viral reverse transcriptase and the fatty acid to potentially inhibit viral N-myristoyltransferase. [7]

Proposed mechanism of action for FLT-fatty acid conjugates as anti-HIV agents.

- Key Findings: The 12-azidododecanoic acid conjugate of FLT exhibited an EC₅₀ of <0.2 μM against cell-free HIV, demonstrating significantly enhanced potency over the parent nucleoside. [7]

Pharmacology and Safety

- Pharmacology: As an experimental building block, detailed pharmacokinetic data (absorption, distribution, metabolism, excretion) for this compound itself is not available. [2] One database suggests it may interact with the protein Glycodelin in humans, but the pharmacological action remains unknown. [2]

- Safety and Handling:

Key Takeaways for Researchers

- Primary Utility: this compound is not typically a final drug substance but a valuable synthetic intermediate. Its structure allows for facile modification at both the carboxylic acid and terminal bromine positions. [6] [7]

- Key Research Applications:

- Constructing mitochondria-targeting conjugates in anti-cancer drug design. [6]

- Enhancing the lipophilicity and cellular uptake of nucleoside analogs in antiviral research. [7]

- Serving as a model fatty acid ligand for studying protein-ligand interactions, such as in the X-ray crystallography of bovine β-lactoglobulin. [4] [5]

References

- 1. This compound | C12H23BrO2 | CID 175468 [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [go.drugbank.com]

- 3. This compound(73367-80-3) 1H NMR spectrum [chemicalbook.com]

- 4. This compound [nordicbiosite.com]

- 5. This compound 97 73367-80-3 [sigmaaldrich.com]

- 6. Design, Synthesis, Anti-Tumor Activity and Molecular Docking ... [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 5′-O-Fatty Acyl ... [mdpi.com]

12-Bromododecanoic acid safety data WGK 3

Chemical Safety Data Summary

The table below summarizes the key safety and identification information for 12-Bromododecanoic acid from the supplier data sheets.

| Property | Specification / Value |

|---|---|

| CAS Number | 73367-80-3 [1] [2] |

| Molecular Formula | C₁₂H₂₃BrO₂ [1] [2] |

| Molecular Weight | 279.22 g/mol [1] [2] |

| Purity | ≥ 97% [1] [2] |

| Melting Point | 52-55 °C (lit.) [1] |

| Flash Point | 110 °C (closed cup) [1] |

| Water Hazard Class (WGK) | WGK 3 (Severe hazard to waters) [1] [2] |

| RIDADR Transport Code | NONH (Not restricted for transport) [2] |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves, type N95 (US) respirator [1] |

| Storage | Store at room temperature, protected from light [2] |

| Shelf Life | 2 years [2] |

Interpretation of WGK 3 and Safety Information

- Meaning of WGK 3: The classification WGK 3 signifies that this compound is considered a substance that poses a severe hazard to aquatic environments. This necessitates stringent handling procedures to prevent any release into waterways or the environment [1] [2].

- Limited Toxicological Data: The available search results do not contain detailed toxicological studies (e.g., LD50, specific target organ toxicity, or full ecotoxicological data) that underpin the WGK 3 classification. The safety data is presented in a summary format.

Framework for a Comprehensive Safety Assessment

To build a complete safety profile for your research, the following diagram outlines the key areas you would need to investigate.

> Framework for comprehensively assessing the safety of this compound, highlighting known data and identified gaps.

Recommendations for Further Research

Given the identified data gaps, here are concrete steps you can take to acquire the necessary in-depth information:

- Consult Full Safety Data Sheets (SDS): The summaries in the search results are not a substitute for the complete, legally mandated SDS. You should obtain the latest SDS directly from your chemical supplier (e.g., Sigma-Aldrich [1]) or other manufacturers.

- Perform a Literature Review: Conduct a thorough search in scientific databases (like SciFinder, Reaxys, or PubMed) for peer-reviewed journal articles. Search for terms such as "This compound toxicity," "alkyl bromoacid ecotoxicology," or "brominated fatty acid safety."

- Investigate Read-Across Data: As a starting point for hazard prediction, you could consider a read-across assessment with the related compound 1,12-Dibromododecane (CAS 3344-70-5), which is also classified with WGK 3 [3]. However, any read-across hypothesis must be critically evaluated and supported by data.

References

12-Bromododecanoic acid solubility chloroform

Technical Data Summary

The table below summarizes the key physicochemical properties of 12-Bromododecanoic acid (CAS 73367-80-3).

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₃BrO₂ [1] [2] [3] |

| Molecular Weight | 279.21 g/mol [1] [2] [3] |

| Melting Point | 52-55 °C (lit.) [1] [4] [2] |

| Boiling Point | 140-143 °C at 20 Torr [1] [2] |

| Predicted pKa | 4.78 ± 0.10 [1] [2] |

| Density | 1.191±0.06 g/cm³ (Predicted) [1] [2] |

| Flash Point | >230 °F (110 °C) [1] [4] [2] |

| Appearance | White to off-white crystalline solid [1] [2] [5] |

| Solubility in Chloroform | 50 mg/mL [1] [4] [2] |

Experimental Protocol: Solution Preparation

This protocol details the procedure for preparing a 50 mg/mL solution of this compound in chloroform. The workflow involves preparation, dissolution, and post-processing stages, which you can see in the following diagram:

Materials and Equipment

- Analyte: this compound (≥97% purity) [4] [5]

- Solvent: Anhydrous chloroform [1] [4]

- Container: A clean, dry glass vial (e.g., 2-4 mL capacity) with a secure cap

- Balance: Analytical balance (accuracy to 0.1 mg)

- Other: Micropipette, vortex mixer or magnetic stirrer, and optional sonicator

Procedure

- Weighing: Using an analytical balance, accurately weigh 50 mg of this compound [1] [4].

- Transfer: Transfer the solid to a clean, dry glass vial.

- Dilution: Add anhydrous chloroform to the vial to achieve a final volume of 1 mL. This gives the target concentration of 50 mg/mL.

- Dissolution: Cap the vial securely and mix the contents using a vortex mixer or a magnetic stirrer until the solid is completely dissolved. This typically takes 10-15 minutes. Gentle warming or brief sonication in a water bath at or below room temperature can be used to accelerate dissolution if necessary.

- Inspection: Visually inspect the solution. The expected outcome is a clear to slightly hazy, colorless to faintly yellow liquid [1] [4]. A significant haze or precipitate indicates incomplete dissolution.

Notes and Safety

- Personal Protective Equipment (PPE): Wear appropriate gloves, safety glasses, and a lab coat. The compound may cause skin and eye irritation [2].

- Storage: The solid compound should be stored sealed in a dry environment at room temperature, protected from light [1] [5]. Prepared solutions should be used promptly.

- Solution Stability: If the solution develops significant cloudiness or color change over time, it should be discarded.

Research Applications

This compound is a valuable bifunctional intermediate in chemical and biochemical research. Its key applications include:

- Protein-Ligand Interaction Studies: It has been used as a model fatty acid to elucidate the X-ray crystal structure of bovine beta-lactoglobulin, where it binds inside the protein's calyx [1] [6] [3].

- Synthesis of Prodrugs and Bioactive Molecules: The molecule serves as a critical building block. The carboxylic acid can form ester linkages, while the bromine at the 12-position is an excellent leaving group for nucleophilic substitution (SN2) reactions [7] [5]. This allows for the creation of lipophilic conjugates, such as those with anti-HIV activity [7].

- Material Science and Polymer Chemistry: It is used as an initiator or modifier in polymer synthesis, such as in Atom Transfer Radical Polymerization (ATRP), to create polymers with specific terminal functional groups [5].

References

- 1. 73367-80-3 | CAS DataBase [chemicalbook.com]

- 2. This compound | 73367-80-3 [amp.chemicalbook.com]

- 3. - 12 | CAS 73367-80-3 | SCBT - Santa Cruz... Bromododecanoic acid [scbt.com]

- 4. This compound 97 73367-80-3 [sigmaaldrich.com]

- 5. 73367-80-3 12 - bromododecanoic - Watsonnoke Scientific Ltd acid [watsonnoke.com]

- 6. The production of soluble and correctly folded recombinant ... [sciencedirect.com]

- 7. Synthesis and Biological Evaluation of 5′-O-Fatty Acyl ... [mdpi.com]

12-Bromododecanoic acid melting point 52-55 °C

Physical and Chemical Properties

The table below summarizes the core physicochemical data for 12-Bromododecanoic acid.

| Property | Value |

|---|---|

| CAS Number | 73367-80-3 [1] [2] |

| Molecular Formula | C₁₂H₂₃BrO₂ [3] [1] [2] |

| Molecular Weight | 279.21 g/mol [3] [1] |

| Melting Point | 52-55 °C [2] (Other sources report 52.0–53.0 °C [4]) |

| Boiling Point | 367.8 °C at 760 mmHg [2] |

| Density | 1.191 g/cm³ [2] |

| Flash Point | >230 °F [2] |

| logP | 4.36690 [2] |

Synthesis and Experimental Protocols

This compound is synthesized from 12-hydroxydodecanoic acid. The following diagram illustrates the two primary synthesis pathways and their key steps.

Protocol 1: Synthesis using HBr and H₂SO₄ [4]

This is a standard chemical synthesis method suitable for non-radioactive applications.

- Procedure: React 12-hydroxydodecanoic acid with a mixture of hydrobromic acid (HBr) and sulfuric acid (H₂SO₄).

- Product Isolation: The reaction yields this compound as a white solid.

- Purification & Characterization: Purify the product and confirm its identity and purity by measuring its melting point (52.0–53.0 °C) and using techniques such as

1H NMR[4].

Protocol 2: Radiobromination using NaBr and Chlorotrimethylsilane [5]

This method is designed for producing radiolabeled compounds for metabolic tracing.

- Reagents: Prepare the starting alcohol (12-hydroxydodecanoic acid or its derivative), sodium bromide (Na⁷⁷Br for radiolabeling), and chlorotrimethylsilane.

- Reaction Setup: Conduct the reaction in anhydrous acetonitrile as the solvent.

- Advantage: This method is highly effective for preparing no-carrier-added (high specific activity) bromine-77-labeled this compound, which is useful in studying myocardial metabolism and other biochemical pathways [5].

Key Biochemical and Research Applications

This compound serves as a critical probe in biochemical research, particularly in studying enzyme mechanisms and protein binding.

Application 1: Probing Cytochrome P450 Omega-Hydroxylation Mechanism [4]

- Objective: To test the hypothesis that the ω-hydroxylation regiospecificity of CYP4A1 enzymes results from a narrow substrate channel that presents only the terminal carbon to the oxidizing heme iron.

- Experimental Setup: Researchers compared the oxidation rates of 12-halododecanoic acids (Cl, Br, I) by recombinant CYP4A1. The halogen atom serves as a surrogate terminal "carbon" for oxidation.

- Key Findings:

- Oxidation Order: The order of substrate oxidation was Br > Cl ≫ I.

- Mechanistic Insight: This order is the inverse of the intrinsic oxidizability of the halogen atoms. The results suggest that the channel accommodates bromide and chloride but not the larger iodide, effectively acting as a steric filter.

- Channel Diameter Estimation: Based on the atomic radii of the halogens, the study estimated the effective diameter of the access channel to be greater than 3.90 Å but smaller than 4.30 Å [4].

- Conclusion: The study provided direct evidence for a constricted substrate access channel in CYP4A1 as the key structural feature enforcing its ω-hydroxylation regiospecificity.

Application 2: NMR Studies of Substrate Binding to Cytochrome P450 BM3 [6]

- Objective: To determine the position and orientation of fatty acid substrates within the active site of Bacillus megaterium cytochrome P450 BM3 (CYP102).

- Experimental Setup: The binding of sodium laurate (dodecanoate) and its analog, sodium 12-bromolaurate, to the heme domain was studied using NMR relaxation measurements.

- Key Findings:

- Both substrates bind in an extended conformation.

- The carboxylate group is likely close to an arginine residue (Arg47), while the terminal carbon (C12) is positioned 7.6-7.8 Å from the heme iron.

- The bromine atom in the analog did not significantly alter the binding mode, confirming its utility as a structural probe.

- Significance: This work provided crucial spatial constraints for understanding how substrates bind to and are activated by bacterial P450 enzymes.

Application 3: Structural Study of Fatty Acid Binding to Beta-Lactoglobulin [1] [2]

- Objective: To elucidate the binding mode of fatty acids to bovine β-lactoglobulin, a protein known to bind hydrophobic ligands.

- Experimental Setup: The X-ray crystal structure of β-lactoglobulin was solved with this compound as a bound ligand at 2.23 Å resolution.

- Key Finding: The ligand was found to bind inside the calyx (central cavity) of the protein. The bromine atom helped pinpoint the location of the alkyl chain's terminus within the binding pocket.

- Utility: This study established this compound as a valuable model compound for visualizing how fatty acids interact with carrier proteins in structural biology.

Summary for Researchers

This compound is a versatile tool in scientific research. Its well-characterized physical properties, such as a melting point of 52-55 °C, and established synthesis protocols make it a reliable chemical intermediate. Its primary research value lies in its use as a mechanistic and structural probe, especially for studying enzyme-substrate interactions in cytochrome P450 systems and fatty-acid-binding proteins.

References

- 1. - 12 | CAS 73367-80-3 | SCBT - Santa Cruz... Bromododecanoic acid [scbt.com]

- 2. - 12 | CAS#:73367-80-3 | Chemsrc Bromododecanoic Acid [chemsrc.com]

- 3. - 12 : Uses, Interactions... | DrugBank Online Bromododecanoic Acid [go.drugbank.com]

- 4. CALIBRATION OF THE CHANNEL THAT DETERMINES ... [pmc.ncbi.nlm.nih.gov]

- 5. A simple synthesis of bromine-77-labeled alkyl bromides - INIS-IAEA [inis.iaea.org]

- 6. studies of substrate binding to cytochrome P450... NMR [pubmed.ncbi.nlm.nih.gov]

12-Bromododecanoic acid storage and shelf life

Storage and Handling Information

The table below summarizes the key storage and safety data found in the search results. Please note that this information is primarily from commercial product specifications rather than peer-reviewed stability studies [1] [2] [3].

| Parameter | Specification / Guideline |

|---|---|

| Recommended Storage | Room temperature, sealed in dry, and protected from light [2] [3]. |

| Shelf Life | 2 years (from date of receipt) [2]. |

| Appearance | White to off-white crystalline solid/powder [1] [2] [3]. |

| Melting Point | 52-55 °C (lit.) [1] [3]. |

| Solubility | Soluble in chloroform (50 mg/mL) [1] [3]. |

| Flash Point | 110 °C (230 °F) - closed cup [1] [3]. |

| Personal Protective Equipment (PPE) | Eyeshields, Gloves, and type N95 respirator [1]. |

| Hazard Statements | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation [3]. |

It is important to highlight that the provided 2-year shelf life is a general commercial specification [2]. For rigorous scientific or regulatory purposes, establishing the compound's stability under your specific storage conditions through experimental validation is highly recommended.

Applications and Experimental Context

12-Bromododecanoic acid is primarily used as a versatile synthetic building block. Its structure, featuring a carboxylic acid and a terminal bromine, allows it to be incorporated into more complex molecules. The following table outlines its key applications and associated experimental contexts as identified in the research literature.

| Application Area | Specific Use / Compound Synthesized | Experimental Context / Key Findings |

|---|---|---|

| Pharmaceutical & Bioactive Molecule Synthesis | Synthesis of LCL464, an inhibitor of acid ceramidase (ACDase) [4]. | LCL464 was designed as a potential anticancer agent. It increased specific ceramide species (C14 and C16) and induced apoptosis in cancer cell lines without causing lysosomal destabilization, unlike earlier analogs [4]. |

| Enzyme Mechanism & Selectivity Studies | Probe substrate for Cytochrome P450 CYP4A1 [5]. | The oxidation of this compound by CYP4A1 was studied to understand the enzyme's ω-hydroxylation regiospecificity. The bromine atom was oxidized to an alcohol, with the oxygen derived from water, indicating a specific halogen oxidation mechanism [5]. |

| Enzyme Reactivity & Active Site Probing | Probe for Methyl-Coenzyme M Reductase (MCR) [6]. | The compound reacted with the active Ni(I) state of MCR to form an alkyl-Ni(III) adduct, similar to the intermediate formed with its native inhibitor. This helped study the flexibility and selectivity of the enzyme's active site [6]. |

| Materials Science & Polymer Chemistry | Building block for surfactants, functional materials, and as an initiator for polymerization (e.g., Atom Transfer Radical Polymerization, ATRP) [2]. | The bromine allows for nucleophilic substitution to attach various functional groups, while the carboxylic acid can form esters or amides for grafting onto polymers [2]. |

The workflow for using this compound in inhibitor synthesis and biological evaluation involves multiple steps, which can be visualized as follows:

Gaps in Technical Information

Your request was for an in-depth technical guide, but the search results have notable limitations:

- Lack of Detailed Protocols: While the applications are described, the search results do not contain the detailed, step-by-step experimental methodologies you required.

- No Advanced Stability Data: Information on degradation products, stability under various conditions (e.g., different temperatures, humidity), or long-term stability studies beyond the 2-year claim is absent.

- Limited Safety Data: The available safety information is basic. A comprehensive whitepaper would require a full Safety Data Sheet (SDS) with toxicological data and detailed first-aid measures.

References

- 1. This compound 97 73367-80-3 [sigmaaldrich.com]

- 2. This compound CAS 73367-80-3 [watson-int.com]

- 3. This compound | 73367-80-3 [amp.chemicalbook.com]

- 4. Synthesis and bioevaluation of ω-N-amino analogs of B13 [pmc.ncbi.nlm.nih.gov]

- 5. CALIBRATION OF THE CHANNEL THAT DETERMINES ... [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of Alkyl-Nickel Adducts Generated by ... [pmc.ncbi.nlm.nih.gov]

beta-lactoglobulin 12-Bromododecanoic acid binding mechanism

The Primary Binding Site: The β-Barrel Calyx

The core binding mechanism for fatty acids occurs within a central hydrophobic cavity, known as the calyx, formed by an eight-stranded β-barrel. This is a common feature among lipocalin proteins [1] [2].

- Location and Structure: The calyx is an ideal site for hydrophobic ligands. Its accessibility is regulated by a flexible loop near the entrance (the EF loop), which changes conformation with pH [3].

- Key Interactions: Binding is driven by shape complementarity and hydrophobic effects. The aliphatic chain of the fatty acid is nestled within the hydrophobic interior of the calyx, while the polar end group can interact with residues at the mouth of the cavity [1] [2].

- Residue Flexibility: Molecular docking studies suggest that a limited set of residues lining the calyx can exhibit side-chain flexibility to accommodate different ligands. Key flexible residues often include L46, L54, I56, I71, I84, F105, and M107 [3].

The table below summarizes crystallographic data for various fatty acids bound to the β-lactoglobulin calyx, illustrating the nature of this primary site [3]:

| Ligand | PDB ID | Isoform | Apolar Contacts | Polar Contacts |

|---|---|---|---|---|

| Lauric acid (Dodecanoic acid) | 3UEU | B | 16 | 0 |

| Myristic acid | 3UEV | B | 21 | 0 |

| Palmitic acid | 3UEW | B | 21 | 2 |

| Bromo decanoic acid | 1BSO | A | 15 | 0 |

Experimental Insights into Binding Mechanisms

The binding interaction between β-lactoglobulin and fatty acids has been characterized using several biophysical techniques.

Competitive Binding Assay using ANS Fluorescence

Since fatty acids lack convenient spectroscopic signals, an indirect method using the fluorescent probe 1-Anilinonaphthalene-8-sulfonate (ANS) is highly effective [4].

- Principle: ANS binds to β-lactoglobulin and exhibits enhanced fluorescence. When a fatty acid is added, it competes for the binding site, displacing ANS and causing a measurable decrease in fluorescence intensity.

- Protocol:

- Prepare a solution of β-lactoglobulin (e.g., 5-10 µM) in a suitable buffer (e.g., 10-20 mM phosphate, pH 7-8).

- Add ANS to the protein solution at a molar ratio of ~1:1.

- Titrate the BLG-ANS complex with increasing concentrations of the fatty acid ligand.

- Monitor the fluorescence emission at ~470 nm (with excitation at 350-380 nm) after each addition.

- Time-resolved fluorescence can further dissect the mechanism. ANS bound to β-lactoglobulin typically shows two lifetime decays: a longer one (~14 ns) from the internal calyx site and a shorter one (~3 ns) from a surface site. Competition experiments show that fatty acids specifically displace ANS from the internal calyx site, reducing the fractional intensity of the longer lifetime, without affecting the surface site [4].

- Data Analysis: The decrease in fluorescence intensity or change in lifetime fractions is fitted to a competitive binding model to obtain the association constant (Kₐ) for the fatty acid [4].

Crystallography for Structural Elucidation

X-ray crystallography provides the most direct and unambiguous evidence of ligand binding.

- Protocol:

- Protein Crystallization: Crystallize β-lactoglobulin via vapor diffusion (e.g., hanging or sitting drop) in the presence of a molar excess of the ligand (e.g., 10-20 fold). Common crystallization conditions include 2.0-2.4 M ammonium sulfate in a Tris buffer around pH 8.5 [1].

- Data Collection and Processing: Collect X-ray diffraction data at a synchrotron beamline. Process the data using software like XDS or HKL-3000 [1].

- Structure Solution and Refinement: Solve the structure by molecular replacement using a known β-lactoglobulin structure. Refine the model with bound ligand using programs like REFMAC5 or Phenix, and validate the fit of the ligand within the electron density map using Coot [1].

A Note on Other Binding Sites

While the β-barrel calyx is the primary and highest-affinity site, research confirms the existence of secondary binding sites under certain conditions. Ligands have been observed at the dimer interface and near the entrance to the main calyx [1] [3]. One computational study also suggested a "Site C" on the monomer surface as a potential site for more hydrophilic molecules [3]. The occupancy of these sites can depend on the specific ligand, protein mutations, and solution conditions.

Visualizing the Competitive Binding Workflow

The following diagram illustrates the experimental workflow for the competitive binding assay using ANS fluorescence.

This workflow uses fluorescence quenching to determine ligand affinity.

Key Takeaways and Future Research

Based on the available data, the binding of 12-Bromododecanoic acid to β-lactoglobulin would be expected to occur primarily within the hydrophobic calyx, driven by shape complementarity and hydrophobic interactions, similar to lauric and myristic acids. The bromine atom might engage in specific halogen bonding or simply be accommodated at the mouth of the cavity.

To definitively characterize the binding of This compound, the following approaches are recommended:

- Molecular Docking and Dynamics: Use the structural data to perform in silico docking studies, setting the key calyx residues as flexible.

- Biophysical Experiments: Apply the ANS competitive binding assay and Isothermal Titration Calorimetry (ITC) to determine its binding affinity and thermodynamics.

- Structural Studies: Attempt to solve a co-crystal structure to visualize the precise binding mode and the role of the bromine atom.

References

- 1. New ligand-binding sites identified in the crystal structures of β ... [pmc.ncbi.nlm.nih.gov]

- 2. β-Lactoglobulin: Binding Properties, Structure, and Function [sciencedirect.com]

- 3. β-Lactoglobulin's Conformational Requirements for Ligand ... [pmc.ncbi.nlm.nih.gov]

- 4. Competitive binding of fatty acids and the fluorescent probe 1 ... [pmc.ncbi.nlm.nih.gov]

12-Bromododecanoic acid organic synthesis intermediate

Compound Profile and Key Applications

12-Bromododecanoic acid is a medium-chain fatty acid featuring terminal bromo and carboxylic acid functional groups, making it a versatile intermediate in organic synthesis and drug design [1] [2]. Its structure allows it to act as a linker, connecting bioactive molecules to specific delivery systems or modifying their physical and biological properties.

The table below summarizes its core characteristics and primary research applications:

| Property/Application | Description |

|---|---|

| Chemical Formula | C12H23BrO2 [2] |

| CAS Number | 73367-80-3 [1] [2] [3] |

| Molecular Weight | 279.21 g/mol [2] [3] |

| Physical Form | Solid [1] |

| Melting Point | 52-55 °C [1] |

| Solubility | Soluble in chloroform (50 mg/mL) [1] |

| Key Application 1: Mitochondria-Targeted Anti-Tumor Agents | Serves as a carbon-chain linker to conjugate the natural compound formononetin with triphenylphosphonium (TPP+) cations, creating derivatives that target cancer cell mitochondria [4]. |

| Key Application 2: Anti-HIV Prodrug Development | Used to synthesize 5'-O-fatty acyl ester derivatives of nucleoside analogs (e.g., FLT) to enhance lipophilicity and cellular uptake for topical microbicides [5]. |

| Key Application 3: Biochemical Probes | Serves as a model fatty acid for studying protein structures, such as in the elucidation of the bovine beta-lactoglobulin X-ray structure [1]. |

Detailed Application in Anti-Tumor Drug Design

A prominent application is in the synthesis of mitochondria-targeted anti-tumor agents. Researchers have exploited the higher mitochondrial membrane potential in cancer cells to design drugs that accumulate selectively within them.

Rationale and Design

The natural isoflavone formononetin has anti-tumor activity but suffers from poor water solubility and low bioavailability. To overcome this, scientists attached a triphenylphosphonium (TPP+) cation to formononetin's 7-position hydroxyl group using this compound as a linker [4]. The TPP+ cation acts as a lipophilic carrier, facilitating transport across mitochondrial membranes. The alkyl chain of this compound provides an optimal spatial separation between the active molecule and the targeting moiety.

Synthetic Protocol

The synthesis involves a multi-step procedure [4]:

- Activation of the Carboxylic Acid: this compound is first activated for acylation.

- Esterification: The activated acid is coupled to the 7-hydroxyl group of formononetin in the presence of a base like N,N-Dimethyl-4-aminopyridine (DMAP) and a coupling agent (e.g., oxalyl chloride) to form the intermediate ester.

- Nucleophilic Substitution: The terminal bromine atom of the linker undergoes a reaction with triphenylphosphine to form the final product, the TPP+-conjugated formononetin derivative.

Results and Validation

Biological evaluation using the MTT assay against several tumor cell lines demonstrated that the TPP+-conjugated derivatives possessed stronger anti-tumor activity than formononetin itself [4]. One derivative, compound 2c, was particularly potent against A549 human non-small-cell lung cancer cells, with an IC50 of 12.19 ± 1.52 μM, superior to both formononetin and the standard drug 5-fluorouracil [4]. These derivatives also showed lower cytotoxicity toward normal cells, indicating selective toxicity for cancer cells [4].

Application in Antiviral Prodrug Development

Another significant application is in the design of enhanced antiviral agents, where this compound improves the delivery of nucleoside reverse transcriptase inhibitors (NRTIs).

Rationale and Design

The anti-HIV activity of NRTIs like 3'-Fluoro-2',3'-dideoxythymidine (FLT) can be limited by their cellular uptake. Conjugating these nucleosides to long-chain fatty acids increases their lipophilicity, potentially improving cell membrane permeability [5]. In this approach, this compound (and its 12-azido derivative) is used to create 5'-O-fatty acyl ester derivatives, acting as prodrugs.

Synthetic Protocol

The general synthesis is straightforward [5]:

- Activation: this compound is activated with oxalyl chloride to form the corresponding acid chloride.

- Esterification: The acid chloride is reacted with the 5'-hydroxyl group of the nucleoside analog (FLT or AZT) in an anhydrous solvent (e.g., DMF or pyridine) in the presence of a catalytic amount of DMAP.

- Purification: The crude product is purified using silica gel column chromatography and preparative HPLC to achieve high purity (>99%) [5].

Results and Validation

Studies showed that the 5'-O-(12-azidododecanoyl) derivative of FLT exhibited excellent anti-HIV activity against both cell-free and cell-associated viruses, with EC50 values superior to the parent FLT and AZT [5]. The proposed mechanism involves the ester conjugate penetrating the cell membrane more effectively, after which cellular esterases hydrolyze the ester bond, releasing the active nucleoside and the fatty acid [5].

Safety and Handling Information

When working with this compound, adhere to the following safety precautions [1] [3]:

- Personal Protective Equipment (PPE): Wear gloves, eyeshields, and an N95 respirator.

- Hazards: The compound may cause skin and eye irritation (H315, H319) and may cause respiratory irritation (H335) [3].

- Storage: Store sealed in a dry environment at room temperature [3].

Experimental Workflow for Drug Synthesis

The following diagram illustrates the general experimental workflow for using this compound in pharmaceutical synthesis, integrating the key applications discussed above:

Conclusion

This compound is a highly valuable synthetic intermediate in drug discovery. Its primary utility lies in its dual functionality, serving as a spacer to connect targeting moieties to active drugs and as a means to modify the physicochemical properties of pharmaceutical agents. The documented protocols for its use in creating mitochondria-targeted anti-cancer compounds and enhancing the delivery of antiviral prodrugs provide a robust framework for researchers aiming to explore its potential in developing new therapeutic candidates.

References

synthesis of Chlorosphaerolactylate B from 12-Bromododecanoic acid

Comprehensive Synthesis Protocol

The following section details the practical laboratory synthesis of Chlorosphaerolactylate B, adapted from established research protocols [1] [2].

Required Equipment and Reagents

Equipment:

- NMR Spectrometer: Bruker Avance III HD 300 (or equivalent) for structural confirmation.

- Mass Spectrometer: Agilent Technologies LC/MSD TOF with electrospray ionization (or equivalent) for mass confirmation.

- Chromatography Equipment: Materials for Thin Layer Chromatography (TLC) and flash column chromatography.

- Standard Lab Glassware: Round-bottom flasks, separation funnels, etc.

Reagents:

- Starting Material: 12-Bromododecanoic acid [3]

- Reagents: Benzyl L-lactylate, DCC (N,N'-Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine), Imidazole, TMSCl (Trimethylsilyl chloride), Triethylsilane, Pd/C (Palladium on carbon).

- Solvents: Dry Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl Acetate, Hexane.

Step-by-Step Synthetic Procedure

The synthesis proceeds through three key steps: coupling, halide exchange, and deprotection [4] [2]. The workflow is as follows:

Step 1: Synthesis of Benzyl (S)-2-[(12-bromododecanoyl)oxy]propanoate (3)

- Reaction: Add this compound 1 (0.50 g, 1.79 mmol) to a solution in dry DCM (6 mL). Sequentially add benzyl L-lactylate 2 (0.47 g, 2.67 mmol), DMAP (23 mg, 0.19 mmol), and DCC (0.41 g, 1.98 mmol).

- Stirring: Stir the reaction mixture for 6 hours at room temperature.

- Work-up: Filter the precipitated dicyclohexyl urea over a celite pad, eluting with ethyl acetate (50 mL). Wash the filtrate with 0.5 M HCl (2 × 50 mL) and saturated NaHCO₃ solution (2 × 50 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography (Ethyl Acetate/Hexane, 1:40) to obtain compound 3 as a yellow oil.

- Yield: 0.51 g (65%) [2].

Step 2: Synthesis of Benzyl (S)-2-[(12-chlorododecanoyl)oxy]propanoate (4)

- Reaction: Treat compound 3 (0.51 g, 1.17 mmol) with imidazole (0.16 g, 2.34 mmol), TMSCl (0.19 mL, 1.51 mmol), and DMF (0.20 mL) in a sealed tube.

- Heating: Heat the reaction mixture at 90°C for 7 hours.

- Work-up & Purification: After cooling, filter the mixture over a pad of silica gel, eluting with DCM. Concentrate the filtrate and purify the residue by flash column chromatography (Ethyl Acetate/Hexane, 1:40) to obtain compound 4 as a yellow oil.

- Yield: 0.23 g (51%) [2].

Step 3: Synthesis of (S)-2-[(12-Chlorododecanoyl)oxy]propanoic acid (Chlorosphaerolactylate B)

- Reaction: Suspend compound 4 (0.23 g, 0.60 mmol) and 10% Pd/C (0.04 g) in degassed ethyl acetate (15 mL). Add triethylsilane (0.48 mL, 3.00 mmol).

- Stirring: Stir the reaction mixture at room temperature overnight.

- Work-up: Filter the mixture over celite to remove the catalyst.

- Purification: Concentrate the filtrate and purify the residue by flash column chromatography (Ethyl Acetate/Hexane, 1:1) to yield Chlorosphaerolactylate B as a white solid.

- Yield: 0.13 g (71%) [2].

Analytical Data for Quality Control

Compare your synthesized compound against the following reference data for quality assurance.

| Compound | ¹H NMR (300 MHz, CDCl₃) Key Peaks (δ, ppm) | ¹³C NMR (75.5 MHz, CDCl₃) Key Peaks (δ, ppm) | HRMS (ESI+) m/z |

|---|---|---|---|

| Chlorosphaerolactylate B | 1.27-1.44 (m, 14H), 1.53 (d, 3H, J=7.1 Hz), 3.53 (t, 2H, J=6.8 Hz), 5.11 (q, 1H, J=7.1 Hz) [2]. | 16.9, 24.8, 26.9, 28.9, 29.0, 29.2, 29.38, 29.43, 29.45, 32.7, 33.9, 45.2, 67.9, 173.3 [2]. | Calculated for C₁₅H₂₈³⁵ClO₄ [M+H]⁺: 397.2127; Found: 397.2140 [2]. |

Biological Efficacy Assessment

The antimicrobial and antibiofilm efficacy of synthetic Chlorosphaerolactylate B was rigorously tested in vitro and in a highly relevant in vivo porcine model [5] [4].

Summary of Antimicrobial Activity

The table below summarizes the key quantitative results from efficacy testing.

| Assay Type | Test Organism | Key Metric | Result |

|---|---|---|---|

| In Vitro | Staphylococcus aureus S54F9 | Minimal Inhibitory Concentration (MIC) | 256 mg/L [5] [4] |

| In Vitro | Coagulase-negative Staphylococcus FI31 | Minimal Biofilm Inhibitory Concentration (MBIC) | 74 mg/L [5] [4] |

| In Vivo | Staphylococcus aureus S54F9 | Bacterial Load on Implant (Mean CFU) | Group A (Treatment): ~5.25 x 10¹ CFU (2 positive animals). Group B (Control): 1.9 x 10⁵ CFU [5] [4] |

In Vivo Protocol: Porcine Osteomyelitis Model

This detailed methodology demonstrates how to evaluate the compound's efficacy in preventing implant-associated infection [4] [1].

- Animal Model: 12 female pigs allocated into 3 groups (n=4 each).

- Surgery: An implant cavity (IC) is drilled into the right tibia of each animal.

- Inoculation & Treatment: The cavity is inoculated with 10 µL containing one of the following and a steel implant is inserted:

- Group A (Treatment): 10⁴ CFU of S. aureus + 11.79 mg synthetic Chlorosphaerolactylate B.

- Group B (Infection Control): 10⁴ CFU of S. aureus.

- Group C (Negative Control): Pure saline.

- Study Endpoint: Animals are euthanized 5 days post-inoculation.

- Analysis: Macroscopic and microscopic pathology, bacterial culture from tissue and implants (via sonication), and immunohistochemistry to detect S. aureus [4] [1].

Results and Conclusion

- Efficacy: All Group B animals developed severe bone infection with high bacterial counts on implants (mean 1.9 × 10⁵ CFU). In stark contrast, Group A animals treated with Chlorosphaerolactylate B were largely protected, with two animals showing only very low bacterial counts (6.7 × 10¹ and 3.8 × 10¹ CFU) and the rest being culture-negative. The pathological bone area in Group A was similar to the uninfected saline controls (Group C) [5] [4].

- Conclusion: Synthetic Chlorosphaerolactylate B, produced via this efficient three-step synthesis, demonstrates significant potential as a novel antimicrobial and antibiofilm compound for preventing implant-associated infections [5] [4].

Key Considerations for Application

- Scalability: This synthetic route has been successfully scaled to produce 0.5 g of final product for biological testing, indicating its practicality for providing material for further research [5].

- Biofilm Focus: The compound's MBIC being lower than its MIC is a promising finding, suggesting it may be particularly effective against the challenging biofilm mode of growth [4].

- In Vivo Relevance: The demonstrated efficacy in a sophisticated porcine model, which closely mimics human implant-associated osteomyelitis, strongly supports its therapeutic potential and warrants further investigation [5] [4].

References

- 1. https://www.frontiersin.org/journals/microbiology/articles/10.3389 ... [frontiersin.org]

- 2. Equipment and solvents for synthesis of Chlorosphaerolactylate B [bio-protocol.org]

- 3. This compound | CAS 73367-80-3 [scbt.com]

- 4. Synthesis of the cyanobacterial halometabolite ... [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of the cyanobacterial halometabolite ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: 12-Bromododecanoic Acid as an ATRP Initiator for Biomedical Materials

Introduction to 12-Bromododecanoic Acid in ATRP

This compound (CAS 73367-80-3) serves as a dual-functional initiator in Atom Transfer Radical Polymerization (ATRP), combining a bromoalkyl group for radical initiation with a carboxylic acid terminus for further conjugation or immobilization. This unique molecular structure enables the synthesis of well-defined polymers with specific terminal functional groups, making it particularly valuable for creating advanced biomaterials, drug delivery systems, and functional surfaces [1]. The compound appears as an off-white powder with a molecular weight of 279.22 g/mol and demonstrates adequate solubility in organic solvents such as chloroform (50 mg/mL) [2].

ATRP has emerged as one of the most robust controlled radical polymerization techniques, allowing precise synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures [3]. The use of specialized initiators like this compound significantly expands the functional capabilities of ATRP-derived materials, particularly in biomedical applications where surface modification and bio-conjugation are essential [4].

Chemical Properties and Specifications

Basic Chemical Characteristics

Table 1: Fundamental properties of this compound

| Property | Specification | Source/Reference |

|---|---|---|

| CAS Number | 73367-80-3 | [1] [2] |

| Molecular Formula | C12H23BrO2 | [1] |

| Molecular Weight | 279.22 g/mol | [1] |

| Appearance | Off-white powder | [1] |

| Melting Point | 52-55 °C | [2] |

| Purity | ≥97% | [1] [2] |

Solubility and Functional Properties

Table 2: Solubility and functional characteristics

| Property | Specification | Source/Reference |

|---|---|---|

| Chloroform Solubility | Soluble 50 mg/mL, clear to slightly hazy, colorless to faintly yellow | [2] |

| Functional Groups | Bromoalkyl, carboxylic acid | [2] |

| Storage Conditions | Room temperature, away from light | [1] |

| Shelf Life | 2 years | [1] |

The carboxylic acid functionality enables various conjugation chemistries, particularly with amine-containing surfaces or biomolecules through EDC/NHS coupling chemistry, while the bromoalkyl terminus serves as the initiation site for ATRP [1] [5]. This dual functionality allows this compound to act as a bridge between inorganic or biological substrates and precisely controlled polymer brushes.

Mechanism of Action in ATRP

ATRP Initiator Functionality

In ATRP processes, this compound operates as an alkyl halide initiator (R-X), where the bromine atom serves as the transferable halogen. The mechanism involves reversible redox reactions with a transition metal catalyst (typically copper complexes) [3]. The activation step involves the reduction of the CuI/L catalyst complex, which abstracts the bromine atom from the initiator to generate a primary carbon radical and the oxidized CuIIX2/L complex. This radical then initiates polymerization by adding to vinyl monomers. The deactivation step returns the radical to a dormant state by transferring the halogen back from the CuII complex [5] [3].

The following diagram illustrates the general ATRP mechanism and the specific role of this compound:

Structural Advantages

The 12-carbon alkyl chain provides optimal hydrophobicity and flexibility, facilitating the initiation process while maintaining compatibility with various monomer systems. The terminal carboxylic acid remains available throughout the polymerization for subsequent functionalization, making it particularly useful for creating block copolymers or bioconjugates [1]. This structural configuration allows the synthesized polymers to be covalently anchored to surfaces or biomolecules, enabling the creation of sophisticated hybrid materials for targeted drug delivery and other biomedical applications [4] [3].

Experimental Protocols

Surface Initiation via "Grafting From" Approach

This protocol describes the immobilization of this compound onto material surfaces to create initiator-functionalized substrates for surface-initiated ATRP (SI-ATRP) [5].

4.1.1 Materials and Equipment

- Substrate: Gold, silica, or iron oxide nanoparticles/surfaces

- Coupling Agents: EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and NHS (N-hydroxysuccinimide)

- Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

- Base: Triethylamine (TEA)

- Purification: Appropriate solvents for washing (methanol, dichloromethane)

4.1.2 Procedure

- Surface Activation: Clean the substrate surface thoroughly to remove organic contaminants. For gold surfaces, use oxygen plasma treatment; for silica surfaces, use piranha solution (Caution: highly corrosive).

- Carboxylic Acid Activation: Prepare a solution of this compound (2 mmol) in anhydrous THF. Add EDC (2.2 mmol) and NHS (2.2 mmol) and stir for 30 minutes at room temperature to activate the carboxylic acid group.

- Initiator Immobilization: Immerse the activated substrate in the solution containing the activated initiator. For nanoparticles, disperse the particles in the solution with sonication. Add triethylamine (0.5% v/v) as a catalyst.

- Reaction: Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.

- Washing: Thoroughly wash the functionalized substrate with THF, methanol, and dichloromethane to remove physically adsorbed initiator molecules.

- Characterization: Verify initiator attachment using techniques such as FT-IR spectroscopy (appearance of C=O stretch at ~1710 cm⁻¹), X-ray photoelectron spectroscopy (detection of bromine signal), or contact angle measurements.

Polymerization Protocol Using Low-Catalyst ATRP

This protocol describes the polymerization of methyl methacrylate (MMA) using this compound as initiator under ARGET (Activators Regenerated by Electron Transfer) ATRP conditions with reduced catalyst concentration [5] [3].

4.2.1 Materials

- Initiator: this compound (purified by recrystallization)

- Monomer: Methyl methacrylate (purified by passing through basic alumina column)

- Catalyst: CuIIBr2 (99.9%)

- Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) or HMTETA (1,1,4,7,10,10-hexamethyltriethylenetetramine)

- Reducing Agent: Ascorbic acid or tin(II) 2-ethylhexanoate

- Solvent: Anisole (if needed for viscosity control)

4.2.2 Polymerization Procedure

- Reaction Mixture Preparation: In a Schlenk flask, combine this compound (0.1 mmol), MMA (10 mL, 93.6 mmol), and anisole (10 mL, 50% v/v relative to monomer). For surface-initiated ATRP, use initiator-functionalized substrates.

- Catalyst System: Add the ligand (PMDETA, 0.02 mmol) and CuIIBr2 (0.01 mmol) to the mixture. This represents a catalyst concentration of ~100-200 ppm relative to monomer [3].

- Oxygen Removal: Perform three freeze-pump-thaw cycles to remove dissolved oxygen from the reaction mixture.

- Reducing Agent: Add the reducing agent (ascorbic acid, 0.05 mmol) to regenerate the active CuI catalyst species in situ.

- Polymerization: Place the reaction vessel in an oil bath preheated to 70°C with constant stirring. Monitor conversion over time by sampling and analyzing via 1H NMR or gravimetric analysis.

- Termination: After reaching desired conversion (typically 50-80%), cool the reaction mixture and expose to air to terminate polymerization.

- Purification: For polymer brushes on surfaces, wash thoroughly with appropriate solvents. For free polymers, pass the reaction mixture through a neutral alumina column to remove copper catalyst and precipitate in cold methanol.

The following workflow summarizes the key steps in utilizing this compound for surface-initiated ATRP:

Analytical and Characterization Methods

Table 3: Characterization techniques for initiator-functionalized surfaces and resulting polymers

| Analysis Type | Technique | Key Information Obtained |

|---|---|---|

| Initiator Attachment | XPS (X-ray Photoelectron Spectroscopy) | Detection of bromine signal at ~70 eV binding energy |

| Polymer Brush Formation | FT-IR Spectroscopy | Appearance of characteristic ester stretches (1730 cm⁻¹ for PMMA) |

| Molecular Weight | GPC (Gel Permeation Chromatography) | Mn, Mw, and Đ (dispersity) |

| Brush Thickness | Ellipsometry, AFM | Dry and swollen thickness of polymer brushes |

| Surface Morphology | SEM, TEM | Core-shell structure of hybrid nanoparticles |

Applications in Biomedical Research and Drug Delivery

The unique properties of this compound as an ATRP initiator enable numerous biomedical applications:

Drug Delivery Systems

- Stimuli-Responsive Nanocarriers: Polymer brushes grown from this compound-functionalized nanoparticles can be designed to respond to physiological stimuli (pH, redox potential) for controlled drug release [3].

- Polymer-Drug Conjugates: The carboxylic acid functionality allows covalent attachment of drug molecules either before or after polymerization, creating advanced polymer-therapeutic conjugates [4] [3].

Functional Hybrid Materials

- Surface Modification: The initiator enables creation of non-fouling surfaces through grafting of zwitterionic or PEG-based polymer brushes from various substrates [4] [5].

- Bioconjugation: Protein-polymer conjugates can be synthesized by initial immobilization of this compound to amine groups on proteins, followed by surface-initiated ATRP to create well-defined polymer shells around biomacromolecules [3].

Safety and Handling Considerations

- Storage: Store at room temperature away from light in a tightly sealed container [1].

- Stability: The compound has a shelf life of 2 years when properly stored [1].

- Handling: Use personal protective equipment including gloves, eyeshields, and type N95 respirator due to potential irritation [2].

- Flammability: Classified as a combustible solid with flash point of 110°C (closed cup) [2].

Conclusion

This compound serves as a versatile ATRP initiator that combines efficient polymerization initiation with valuable post-polymerization functionality. Its dual nature enables the creation of sophisticated polymer architectures and hybrid materials with precise control over molecular parameters. The protocols outlined in this document provide researchers with robust methodologies for utilizing this initiator in both solution and surface-initiated ATRP, particularly for biomedical applications where functionalization and precise control over polymer structure are essential. Continued innovation in ATRP techniques, combined with multifunctional initiators like this compound, will further advance the development of next-generation biomaterials and drug delivery systems.

References

- 1. This compound CAS 73367-80-3 [watson-int.com]

- 2. This compound 97 73367-80-3 [sigmaaldrich.com]

- 3. Recent Advances in the Application of ATRP in the Synthesis ... [pmc.ncbi.nlm.nih.gov]

- 4. Progress in ATRP-derived materials for biomedical ... [sciencedirect.com]

- 5. Surface-Initiated Atom Transfer Radical Polymerization for ... [mdpi.com]

Application Note: Phosphonic Acid Monolayers for Biomedical Implant Functionalization

1. Introduction The success of biomedical implants, particularly those made from titanium and its alloys, is heavily dependent on their surface properties. The initial interactions between the implant and the biological environment dictate long-term outcomes such as osseointegration. This application note describes the use of phosphonic acid-based self-assembled monolayers (SAMs) to tailor the surface of titanium implants. These SAMs provide a highly stable, ordered platform for the subsequent covalent immobilization of bioactive molecules, such as the osteoinductive protein Bone Morphogenetic Protein-2 (BMP-2), to enhance bone healing and integration [1].

2. Comparative Monolayer Strategies

Two primary strategies for functionalizing titanium surfaces using phosphonic acid monolayers are outlined in the table below. While the direct protocol for 12-Bromododecanoic acid is not fully detailed in the available literature, the well-established method for its very close analogue, (12-Carboxydodecyl)phosphonic acid, serves as an excellent and highly relevant guide. A comparative analysis of the two main approaches is provided in the following table.

| Feature | Hydroxyl-Terminated Monolayer | Carboxyl-Terminated Monolayer |

|---|---|---|

| Precursor Molecule | (11-Hydroxyundecyl)phosphonic acid [1] | (12-Carboxydodecyl)phosphonic acid [1] |

| Synthetic Pathway | Synthesis from 11-bromoundecanol according to literature [1] | Modified synthesis from this compound; carboxylic acid group protected as an ethyl ester, followed by phosphonation and deprotection [1] |

| Surface Functional Group | -OH (Hydroxyl) [1] | -COOH (Carboxyl) [1] |

| Activation Chemistry | Carbonyldiimidazole (CDI) [1] | N-Hydroxysuccinimide (NHS) / EDC [1] |

| Coupling Target | Amine groups (e.g., on proteins like BMP-2) [1] | Amine groups (e.g., on proteins like BMP-2) [1] |

| Key Advantage | Provides a stable, hydrophilic surface for CDI activation. | Common and efficient carboxyl-to-amine crosslinking chemistry. |

3. Workflow for Surface Functionalization The following diagram illustrates the complete experimental workflow for creating a bioactive titanium surface using a carboxyl-terminated phosphonic acid monolayer, from substrate preparation to protein coupling validation.

Detailed Experimental Protocols

Protocol 1: Substrate Preparation and Monolayer Formation

1.1 Materials

- Substrates: Ti-6Al-4V squares (e.g., 10x10 mm²) [1].

- Cleaning Reagents: Dichloromethane, acetone, methanol, 5% RBS-35 detergent solution [1].

- Phosphonic Acid Solution: 1 mM solution of (12-Carboxydodecyl)phosphonic acid in dry tetrahydrofuran (THF) [1].

1.2 Procedure

- Polishing & Cleaning: Polish the titanium substrates as required. Subsequently, rinse and sonicate them sequentially in dichloromethane, acetone, and methanol. Dry under a stream of nitrogen and store at 120°C until use [1].

- Final Clean: Before monolayer formation, sonicate the substrates in a 5% RBS-35 detergent solution, followed by three times in Millipore water, twice in acetone, and twice in methanol (10 minutes each). Dry with nitrogen [1].

- T-BAG Monolayer Formation: Hang the clean, dry titanium squares vertically in a solution of the phosphonic acid in dry THF. Allow the solvent to evaporate slowly. Then, heat the substrates in an oven at 120°C for 63 hours [1].

- Rinsing: After heating, rinse the functionalized squares under sonication with tetrahydrofuran to remove any physisorbed molecules [1].

Protocol 2: Activation of Carboxyl-Terminated Monolayer

2.1 Materials

- Activation Solution: A 1:1 mixture of 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 0.1 M N-Hydroxysuccinimide (NHS) in Millipore water. Prepare fresh [1].

2.2 Procedure

- Immerse the monolayer-functionalized substrates in the EDC/NHS activation solution for 45 minutes at room temperature [1].

- After activation, remove the samples and rinse thoroughly with Millipore water. Dry under a stream of nitrogen [1].

Protocol 3: Reactivity Test and Protein Immobilization

3.1 Reactivity Test with Trifluoroethylamine (TFEA)

- Purpose: To validate the success of the surface activation chemistry before using valuable proteins [1].

- Procedure: Immerse the activated samples in a 0.1 M solution of trifluoroethylamine hydrochloride in phosphate-buffered saline (PBS, pH=7.4). Shake for 15 hours at room temperature. Wash twice for 15 minutes in PBS with shaking, then sonicate for 15 minutes in PBS and 5 minutes in Millipore water. Dry with nitrogen. The presence of fluorine can be confirmed by XPS analysis [1].

3.2 Immobilization of BMP-2 Protein

- Coupling: Cover the activated titanium samples with a solution of recombinant human BMP-2 in a suitable buffer (e.g., MES buffer). Incubate overnight at 4°C under gentle shaking to allow coupling [1].

- Washing: Wash the samples eight times with 0.125 M sodium tetraborate buffer (pH=10.0) containing 0.066% (w/v) sodium dodecyl sulfate (SDS) to remove non-specifically bound protein. Perform a final wash with PBS [1].

- Detection (ELISA): Block non-specific sites with 10% fetal calf serum (FCS) in PBS overnight. Incubate with a primary monoclonal mouse anti-human BMP-2 antibody (e.g., diluted 1:100 in 10% FCS) for 1 hour at 37°C. Wash, then incubate with a peroxidase-conjugated secondary antibody for 1 hour at 37°C. After final washing, detect bound antibody using a substrate like 3,3',5,5'-tetramethylbenzidine (TMB). Measure the absorbance at 450 nm versus 620 nm [1].

Discussion and Analysis

The protocols described leverage the superior hydrolytic stability of phosphonic acid monolayers on titanium oxide surfaces compared to silane-based alternatives, making them more suitable for medical implants under physiological conditions [1]. The T-BAG (Tethering by Aggregation and Growth) method is critical for producing highly ordered and stable monolayer films [1].

The provided synthesis path for (12-Carboxydodecyl)phosphonic acid from This compound [1] confirms that This compound is a direct precursor in the synthesis of a phosphonic acid monolayer former. The commercial availability of the related compound 12-Bromododecylphosphonic acid [2] further indicates that bromo-terminated phosphonic acids are viable coupling agents, for instance, for reacting with tertiary amines to form quaternary ammonium salts.

References

BMP-2 protein immobilization titanium surfaces 12-Bromododecanoic acid

The Rationale: Why Immobilize BMP-2 on Titanium?

Immobilizing Bone Morphogenetic Protein-2 (BMP-2) on titanium implants is a strategic approach to enhance osseointegration—the direct structural and functional connection between living bone and the implant surface.

- Overcoming Delivery Limitations: Conventional methods, like using collagen sponges, result in a weak affinity for BMP-2 and a rapid, uncontrolled release (burst release). This necessitates the use of supraphysiological, high doses (often several milligrams) to achieve a therapeutic effect, which can lead to adverse side effects such as ectopic bone formation, inflammation, and osteolysis [1] [2] [3].

- Sustained Localized Activity: Surface immobilization creates a localized reservoir of BMP-2 directly at the implant-bone interface. This promotes a more sustained and controlled bioactivity, mimicking the natural osteogenic process and potentially reducing the required dosage [1] [4].

- Signaling Mechanism: The osteoinductive effect of immobilized BMP-2 is mediated through specific cellular signaling pathways. The following diagram illustrates the key Smad-dependent pathway that is activated upon successful immobilization and receptor binding.

Established Immobilization Strategies and Protocols

While 12-Bromododecanoic acid is not covered, the following table summarizes three prominent strategies for BMP-2 immobilization identified in the recent literature, each with distinct advantages.

| Strategy | Core Mechanism | Key Advantages |

|---|---|---|

| Bioorthogonal Chemistry [4] | Uses a mussel-inspired adhesive peptide (DOPA) to coat Ti, then "clicks" azide-modified BMP-2 to DBCO groups on the surface. | Creates a stable, dense, and highly active BMP-2 layer; mimics natural adhesion; excellent binding strength and bioactivity. |

| Polyelectrolyte Multilayer (PEM) Films [3] | Builds a biomimetic thin film by alternating cationic (e.g., PLL) and anionic (e.g., HA) polymers on Ti, with BMP-2 loaded into the matrix. | Highly tunable film properties; protects BMP-2 activity; offers controlled release; stable for long-term storage and sterilization. |

| Inflammation-Responsive Peptide Coating [5] | Grafts a multi-functional peptide coating onto a DOPA-modified Ti surface that sequentially regulates bone regeneration. | "Smart" system that responds to the local inflammatory environment; provides timed release of osteogenic and angiogenic signals. |

Below are detailed experimental protocols for the two most directly relevant methods: the Bioorthogonal approach and the PEM film coating.

Protocol 1: Bioorthogonal "Click" Chemistry Immobilization

This protocol details the creation of an adhesive BMP-2 variant for direct and stable binding to titanium [4].

Primary Materials:

- Titanium substrates (wires, screws, or plates).

- Synthetic mussel-inspired peptide:

Ac-(DOPA)-Gly-(DOPA)-Lys[(OEG5)-(DBCO-COOH)]-(DOPA)-Gly-(DOPA). - Azide-modified BMP-2 (prepared via recombinant DNA technology and enzymatic modification).

- Buffered saline solution (e.g., 0.15 M NaCl, 20 mM HEPES, pH 7.4).

Step-by-Step Procedure:

- Titanium Pretreatment: Clean and prepare titanium substrates using standard protocols (e.g., plasma treatment, acid etching) to ensure a uniform surface.

- DOPA-Peptide Coating:

- Prepare a 0.01 mg/mL solution of the DBCO-functionalized DOPA-peptide in the buffered saline.

- Immerse the titanium substrates in the peptide solution for a defined period (e.g., several hours) to allow the catechol groups of DOPA to firmly adhere to the titanium oxide surface.

- Remove and rinse thoroughly to remove any non-specifically bound peptides.

- Bioorthogonal Conjugation:

- Prepare a solution of azide-modified BMP-2 at the desired concentration.

- Immerse the DOPA-peptide-coated titanium substrates into the BMP-2 solution.

- Incubate to allow the spontaneous, catalyst-free cycloaddition "click" reaction between the surface DBCO groups and the BMP-2 azide groups to occur, resulting in covalent immobilization.

- Rinse extensively with buffer to remove any unreacted BMP-2.

Key Validation Methods:

- Mechanical Push-Out Test: To quantify the strength of bone-implant integration. The study using this method showed a 161% increase in maximal push-out force compared to untreated TiO₂ [4].

- Histomorphometry: To measure Bone-to-Implant Contact (BIC) and bone volume fraction. The same study reported a 207% increase in bone volume and a 1409% increase in BIC [4].

Protocol 2: Polyelectrolyte Multilayer (PEM) Film Loading

This protocol describes a layer-by-layer (LbL) assembly to create a reservoir for BMP-2 on porous titanium [3].

Primary Materials:

- Porous titanium implants (e.g., TA6V alloy).

- Polyelectrolytes: Polyethyleneimine (PEI), Poly(L-lysine) (PLL), Hyaluronic acid (HA).

- Recombinant human BMP-2 (rhBMP-2).

- Hepes-NaCl buffer (0.15 M NaCl, 20 mM HEPES, pH 7.4).

Step-by-Step Procedure:

- PEM Film Buildup:

- Use an automatic dipping machine for consistency.

- Immerse the titanium implant in a solution of PEI (2 mg/mL) to create a priming layer.

- Alternately dip the implant into solutions of PLL (0.5 mg/mL) and HA (1 mg/mL), with rinsing steps in between, to build a multilayer film (e.g.,

(PLL/HA)₂₄). - Cross-link the final film using a carbodiimide reagent (e.g., EDC/NHS) to enhance its stability.

- BMP-2 Loading:

- Incubate the PEM-coated titanium implant with a solution of BMP-2.

- For in vivo applications, a concentration of 100 µg/mL was used to load the porous scaffolds [3].

- Rinse gently to remove loosely adsorbed protein, leaving the BMP-2 trapped within the cross-linked polyelectrolyte matrix.

- PEM Film Buildup:

Key Validation & Stability Data:

- Storage and Sterilization: Air-dried PEM films loaded with BMP-2 were stable for over one year at 4°C and retained their osteoinductive potential after gamma irradiation sterilization at a dose of 25 kGy [3].

- In Vivo Model: The osteoinductive potential was confirmed in a rat ectopic model, where the coated implants induced new bone formation.

Comparative Quantitative Data

The following table summarizes key performance metrics from various studies to facilitate comparison.

| Performance Metric | Immobilization Strategy | Result (vs. Control) | Reference |

|---|---|---|---|

| Bone-to-Implant Contact (BIC) | Bioorthogonal Chemistry | 1409% increase | [4] |

| Maximal Push-Out Force | Bioorthogonal Chemistry | 161% increase | [4] |

| Bone Volume Fraction | Bioorthogonal Chemistry | 207% increase | [4] |

| Biomechanical Strength | PDLLA Coating (50 µg BMP-2) | Significantly increased max load and stiffness at 28 & 42 days | [6] |

| Shelf-Life Stability | Polyelectrolyte Multilayer | >1 year at 4°C (dry) | [3] |

| Sterilization Resistance | Polyelectrolyte Multilayer | Full osteoinductive potential retained after 25 kGy γ-irradiation | [3] |

Future Research Directions

Given that the specific role of this compound was not identified, your research could explore its potential application. One promising direction could be to investigate its use as a hydrophobic linker or as a precursor for surface functionalization to create a stable self-assembled monolayer (SAM) on titanium, which could then be used to tether BMP-2.

Furthermore, the field is moving towards "smarter" coatings. The inflammation-responsive system described in one of the studies represents a cutting-edge approach where the coating actively participates in the healing process by sequentially releasing anti-inflammatory and osteogenic factors in response to the local microenvironment [5].

Important Considerations for Protocol Design

When developing your own immobilization protocol, keep these general points in mind:

- Dosage is Critical: The goal of immobilization is to reduce the high doses required by conventional delivery methods. Carefully optimize the surface density of BMP-2 to maximize efficacy while minimizing the risk of side effects [1] [2].

- Carrier Affinity and Release Kinetics: The ideal system should have a high affinity for BMP-2 to prevent initial burst release and allow for a gradual, sustained presentation to surrounding cells, mimicking a physiological signal [1].

- Confirm Bioactivity: Any chemical modification or immobilization process must be validated to ensure that the tertiary structure and receptor-binding domains of BMP-2 remain intact and highly active. Always include robust in vitro and in vivo bioactivity assays in your workflow [3].

References

- 1. Bone Morphogenetic Protein Coating on Titanium Implant ... [pmc.ncbi.nlm.nih.gov]

- 2. BMP-2 in Practice: From Bone Healing to Systemic Signaling [molecularmatrix.com]

- 3. The stability of BMP loaded polyelectrolyte multilayer ... [pmc.ncbi.nlm.nih.gov]

- 4. An osteoinductive surface by adhesive bone ... [pubs.rsc.org]

- 5. Peptide-based inflammation-responsive implant coating ... [nature.com]

- 6. Bone Morphogenetic protein-2 Coating of Titanium ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: 12-Bromododecanoic Acid for Fatty Acid Metabolism Disruption

Introduction to 12-Bromododecanoic Acid and Metabolic Research Applications

This compound is a synthetic brominated fatty acid that serves as a valuable chemical tool for investigating fatty acid metabolism disruption in biological systems. As a medium-chain fatty acid with a bromine atom at the C12 position, this compound exhibits unique physicochemical properties that influence cellular lipid processing and metabolic pathways. Fatty acid metabolism plays a critical role in numerous physiological processes, and its disruption is implicated in various disease states including metabolic syndrome, cardiovascular diseases, and cancer [1]. The strategic incorporation of a bromine atom creates a substrate that can interfere with normal fatty acid oxidation, complex lipid synthesis, and enzyme function, making this compound particularly useful for modeling metabolic disorders and screening potential therapeutic agents.

The compound's structural characteristics, including its aliphatic chain and terminal bromine, enable it to function as both a metabolic disruptor and a potential precursor for more complex inhibitory molecules. Researchers have utilized similar brominated fatty acids to investigate mitochondrial β-oxidation, peroxisomal metabolism, and enzyme inhibition mechanisms [2]. In drug discovery, this compound represents a starting point for developing compounds that modulate fatty acid metabolism in pathological conditions characterized by lipid metabolic dysregulation, such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease [3] [1].

Chemical Properties and Characterization

Structural and Physicochemical Properties

This compound (C₁₂H₂₃BrO₂) is characterized by its specific structural features that govern its biological activity and experimental utility:

- Molecular Formula: C₁₂H₂₃BrO₂

- Molecular Weight: 279.214 g/mol (average); 278.088142627 g/mol (monoisotopic)

- Chemical Structure: A 12-carbon aliphatic chain with a carboxylic acid head group and a bromine atom at the terminal (ω) position

- Classification: Medium-chain halogenated fatty acid according to lipid classification systems [4]

The bromine substitution at the C12 position significantly alters the compound's electronic properties and reactivity compared to native fatty acids, particularly affecting its interactions with enzymes involved in fatty acid metabolism.

Table 1: Physicochemical Properties of this compound

| Property | Value | Prediction Method |

|---|---|---|

| Water Solubility | 0.00138 mg/mL | ALOGPS |

| logP | 5.56 | ALOGPS |

| pKa (Strongest Acidic) | 4.95 | Chemaxon |

| Rotatable Bond Count | 11 | Chemaxon |

| Polar Surface Area | 37.3 Ų | Chemaxon |

| Human Intestinal Absorption | + | admetSAR |

| Blood-Brain Barrier Penetration | + | admetSAR |

Spectral Properties and Identification

The compound can be characterized using several analytical techniques, though specific spectral data were not provided in the available literature. Based on its structural analogs, the following approaches are recommended for identification and verification:

- Mass Spectrometry: Expected molecular ion peak at m/z 279.214 (M+H⁺) for the protonated molecule with characteristic bromine isotope pattern (1:1 ratio for M and M+2)

- Nuclear Magnetic Resonance: ¹H NMR expected to show characteristic signals for α-methylene protons adjacent to carboxylic acid (δ 2.3-2.5 ppm), β-methylene protons (δ 1.5-1.7 ppm), bulk methylene chain (δ 1.2-1.4 ppm), terminal bromomethyl protons (δ 3.4-3.5 ppm), and terminal methyl protons (δ 1.0-1.1 ppm, triplet if present in impurities)

- Fourier-Transform Infrared Spectroscopy: Expected characteristic absorptions for carboxylic acid O-H stretch (2500-3300 cm⁻¹ broad), C=O stretch (1710-1715 cm⁻¹), and C-Br stretch (500-600 cm⁻¹)

Proposed Mechanisms of Fatty Acid Metabolism Disruption

Enzyme Inhibition and Metabolic Interference

This compound disrupts fatty acid metabolism through multiple interconnected mechanisms that can be exploited for research and therapeutic development:

β-Oxidation Interference: The bromine atom at the C12 position creates a structural impediment to complete mitochondrial β-oxidation cycles. This bromine substitution may block enzymatic processing by acyl-CoA dehydrogenases, enoyl-CoA hydratases, or thiolases, particularly in the final cycles of oxidation, leading to accumulation of incomplete metabolites and potential sequestration of cofactors such as Coenzyme A [2].

Carnitine Palmitoyltransferase (CPT) System Effects: The compound may interfere with the carnitine shuttle system responsible for transporting fatty acids into mitochondria. By competing with endogenous fatty acids for carnitine conjugation via carnitine palmitoyltransferase I (CPT1), this compound can reduce mitochondrial import of physiological substrates, thereby decreasing cellular energy production and increasing cytosolic fatty acid derivatives [1].

Peroxisomal Metabolism Alteration: The brominated fatty acid may undergo preliminary oxidation in peroxisomes, where very long-chain and branched-chain fatty acids are typically processed. The unusual metabolite produced could disrupt peroxisomal function or interact with peroxisome proliferator-activated receptors (PPARs), nuclear transcription factors that regulate lipid metabolism [3].

Signaling Pathway Disruption and Adipokine Modulation

The metabolic disruption caused by this compound extends to endocrine signaling pathways, particularly those involving adipokines:

Adipokine Secretion Alteration: By interfering with normal fatty acid metabolism in adipocytes, this compound may impact the production and secretion of key adipokines. Research on metabolic disruptors has shown that altered lipid processing in white adipose tissue can lead to dysregulated adipokine signaling, contributing to insulin resistance and inflammatory states [5] [3].

Inflammatory Pathway Activation: Metabolic stress induced by disrupted fatty acid oxidation can activate inflammatory signaling cascades such as NF-κB and JNK pathways, leading to increased production of pro-inflammatory adipokines like TNF-α, IL-6, and leptin, while reducing anti-inflammatory adipokines such as adiponectin [6] [3].

The following diagram illustrates the proposed mechanisms through which this compound disrupts fatty acid metabolism and subsequent signaling pathways:

Experimental Protocols for Metabolic Disruption Studies

Cell Culture Treatment and Metabolic Profiling

This protocol describes methodology for investigating the effects of this compound on cellular metabolism, with particular focus on lipid processing and metabolic disruption:

Cell Line Selection: Appropriate cell models include 3T3-L1 adipocytes, HepG2 hepatocytes, C2C12 myotubes, or primary adipocytes/hepatocytes depending on research focus. For adipokine studies, mature 3T3-L1 adipocytes or primary human adipocytes are recommended [5] [7].

Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO or ethanol. Further dilute in cell culture medium to achieve working concentrations ranging from 10-200 μM. Include vehicle controls in all experiments. For comparison, consider testing non-brominated dodecanoic acid to isolate bromine-specific effects.

Treatment Protocol:

- Culture cells until 70-80% confluency (pre-adipocytes should be fully differentiated prior to treatment)

- Replace medium with treatment medium containing this compound at desired concentrations

- Incubate for 2-48 hours depending on experimental endpoints (shorter for acute signaling studies, longer for chronic adaptation responses)

- Collect conditioned media for adipokine analysis and cells for molecular and metabolic analyses

Metabolic Assessments:

- Oxygen Consumption Rate (OCR): Measure using Seahorse XF Analyzer or similar system to assess mitochondrial function

- Extracellular Acidification Rate (ECAR): Assess glycolytic flux in parallel with OCR

- Glucose Uptake: Measure using 2-NBDG or similar fluorescent glucose analogs

- Lipid Accumulation: Quantify via Oil Red O staining or fluorescent lipid dyes (Nile Red, BODIPY)

Lipidomic Analysis and Metabolite Profiling

Comprehensive lipidomic profiling provides crucial information about the metabolic consequences of this compound exposure:

Lipid Extraction: Use modified Bligh and Dyer method with chloroform:methanol:water (1:2:0.8 v/v/v) for total lipid extraction from treated cells or tissues [7]. Include internal standards for quantification (e.g., deuterated fatty acids, ceramides, and phospholipids).

Fatty Acid Methyl Ester (FAME) Derivatization:

- Transfer lipid extract to glass tubes and evaporate under nitrogen stream